molecular formula C15H14O2S B14699424 Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- CAS No. 17530-89-1

Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-

Cat. No.: B14699424
CAS No.: 17530-89-1
M. Wt: 258.3 g/mol
InChI Key: JQIQTCZCJCVZOX-UHFFFAOYSA-N
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Description

Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-: is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a phenyl ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-[(4-methylphenyl)thio]-1-phenylethanone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Ethanone, 2-[(4-methylphenyl)sulfonyl]-1-phenyl-.

    Reduction: Ethanone, 2-[(4-methylphenyl)thio]-1-phenyl-.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to the observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .

Comparison with Similar Compounds

  • Ethanone, 2-[(4-methylphenyl)thio]-1-phenyl-.
  • Ethanone, 2-[(4-methylphenyl)sulfonyl]-1-phenyl-.
  • Ethanone, 2-[(4-methylphenyl)oxy]-1-phenyl-.

Comparison: Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfide and sulfone analogs . The sulfinyl group allows for reversible redox reactions, making it a versatile intermediate in organic synthesis. Additionally, the sulfinyl compound exhibits different biological activities compared to its analogs, highlighting its potential as a lead compound in drug discovery .

Properties

CAS No.

17530-89-1

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinyl-1-phenylethanone

InChI

InChI=1S/C15H14O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

JQIQTCZCJCVZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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